molecular formula C12H11NO B6421527 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline CAS No. 73863-57-7

7-Methyl-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B6421527
CAS No.: 73863-57-7
M. Wt: 185.22 g/mol
InChI Key: QDAZDTHZWMJGFO-UHFFFAOYSA-N
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Description

General Significance of the Furo[2,3-b]quinoline (B11916999) Scaffold in Heterocyclic Chemistry

The furo[2,3-b]quinoline scaffold is a prominent heterocyclic system consisting of a furan (B31954) ring fused to a quinoline (B57606) core. This structural motif is of substantial interest in organic and medicinal chemistry due to its widespread occurrence in nature, particularly in a class of compounds known as furoquinoline alkaloids. nih.gov The quinoline component itself is recognized as a "privileged scaffold," meaning it frequently appears in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov

The fusion of the furan ring to this already versatile quinoline core creates a unique tricyclic system that is a key feature of numerous natural products. nih.gov Researchers have been motivated to explore this scaffold extensively, leading to the design and synthesis of a multitude of derivatives. nih.govresearchgate.netresearchgate.net These synthetic efforts often aim to replicate or enhance the biological activities observed in the natural alkaloids. nih.gov The significance of the furo[2,3-b]quinoline framework lies in its proven potential as a basis for developing new therapeutic agents, with studies demonstrating activities such as antimicrobial, antiviral, cytotoxic, and enzyme-inhibitory effects. nih.govwikipedia.org The development of novel furo[2,3-b]quinoline derivatives continues to be an active area of research, targeting diseases ranging from cancer to neurodegenerative disorders. nih.govnih.gov

Structural Framework and Electronic Characteristics of Dihydrofuro[2,3-b]quinoline Systems

The core structure is an organic heterotricyclic compound, containing both oxygen and nitrogen heteroatoms. nih.gov The electronic properties of these systems are influenced by the interplay between the electron-rich furan-type oxygen and the pyridine-like nitrogen of the quinoline ring. In dihydrofuro[2,3-b]quinolinium alkaloids, the chromophores—the parts of the molecule responsible for color—are primarily defined by the position of electron-donating substituents on the aromatic quinoline ring. rsc.org Studies have shown a direct connection between the structure of these alkaloids and their electronic absorption and fluorescence properties. rsc.org The specific placement of substituents, such as the methyl group at the C7 position in 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline, can modulate the electronic distribution across the aromatic system, thereby influencing its spectral and chemical properties.

Historical Context of Furoquinoline Derivative Research and Alkaloid Isolation

The study of furoquinoline derivatives is deeply rooted in the history of natural product chemistry. The distribution of this class of alkaloids is almost exclusively limited to plants of the Rutaceae family, which includes about 140 genera of herbs and trees found worldwide. wikipedia.orgsemanticscholar.org Traditional medicine has long utilized these plants for various ailments. semanticscholar.org

The systematic investigation of these plants led to the isolation and characterization of numerous furoquinoline alkaloids. The first isolation of a member of this group, dictamnine (B190991), was accomplished by Thomas in 1923. wikipedia.org This discovery paved the way for the identification of a wide array of related structures. Well-known examples that have been isolated from various plant genera like Ruta, Dictamnus, and Zanthoxylum include skimmianine (B1681810), kokusaginine, and γ-fagarine. nih.govresearchgate.net Over the years, phytochemical studies have continued to uncover novel furoquinoline alkaloids, such as maculine (B191768) and tecleamaniensine. semanticscholar.orgresearchgate.net Many of these isolated natural products, including dihydrofuroquinoline derivatives like dihydrodictamnine, have been found to possess interesting biological activities, including antifungal, antibacterial, and antiplasmodial properties, which continues to fuel research into this fascinating family of heterocyclic compounds. semanticscholar.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3-dihydrofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-2-3-9-7-10-4-5-14-12(10)13-11(9)6-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAZDTHZWMJGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCO3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276001
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73863-57-7
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73863-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-methylfuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 7 Methyl 2,3 Dihydrofuro 2,3 B Quinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR, 1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of furo[2,3-b]quinoline (B11916999) derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) experiments are employed to assign every proton and carbon atom in the molecule.

In 1D ¹H NMR spectra, the chemical shifts and coupling patterns of the protons provide initial structural information. For instance, the aromatic protons on the quinoline (B57606) core will appear in the downfield region, while the aliphatic protons of the dihydrofuran ring will be found further upfield. However, for complex substituted analogs, the 1D ¹H NMR spectra can be inadequate for a complete and unambiguous assignment due to overlapping signals and complex long-range couplings. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The number of distinct signals can confirm the molecular symmetry.

To overcome the limitations of 1D NMR, a variety of 2D techniques are essential. clockss.org

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) spin coupling systems, establishing the connectivity of adjacent protons within the quinoline and dihydrofuran rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton. clockss.org

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as linking the dihydrofuran moiety to the quinoline core and assigning quaternary carbons that have no attached protons. clockss.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY can be used to determine the spatial proximity of protons, which is vital for confirming stereochemistry and conformation. clockss.org

The complete assignment of all proton and carbon signals for furo[2,3-b]quinoline derivatives is achieved by combining the information from these 1D and 2D NMR experiments. clockss.org

Table 1: Representative ¹H and ¹³C NMR Data for 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline Note: These are representative chemical shifts based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
2~70.0~4.6t
3~28.0~3.2t
3a~118.0--
4~155.0~7.8s
5~128.0~7.9d
6~125.0~7.3t
7-CH₃~21.0~2.5s
7~138.0--
8~126.0~7.6d
8a~148.0--
9a~162.0--

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental formula of a compound. For quinoline alkaloids and their derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization method that typically generates a protonated molecular ion [M+H]⁺. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often with an error of less than 5 ppm. nih.govsigmaaldrich.com This precision allows for the unambiguous determination of the compound's elemental formula, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, and oxygen atoms. beilstein-journals.orgmdpi.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, the molecular ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation patterns are characteristic of the compound's structure and can confirm the presence of the core quinoline ring and the nature of its substituents. nih.govsigmaaldrich.comresearchgate.net These diagnostic fragment ions are instrumental in distinguishing between isomers and identifying unknown metabolites of these compounds in complex mixtures. sigmaaldrich.comnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺C₁₂H₁₁NO185.0841
[M+H]⁺C₁₂H₁₂NO⁺186.0919

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. beilstein-journals.org For this compound, the IR spectrum would display a series of characteristic absorption bands that confirm its key structural features. clockss.orgmdpi.com

Key absorptions include C-H stretching vibrations for both the aromatic protons on the quinoline ring and the aliphatic protons on the dihydrofuran ring. The spectrum would also show characteristic stretching vibrations for the C=C and C=N bonds within the aromatic heterocyclic system. A crucial band for this class of compounds is the strong C-O-C (ether) stretching vibration, confirming the presence of the furo- moiety.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic
1620-1580C=N / C=C StretchQuinoline Ring
1550-1450C=C StretchQuinoline Ring
1250-1050C-O-C StretchEther

X-ray Diffraction Analysis for Solid-State Structural Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique is contingent upon the ability to grow a suitable single crystal of the compound.

The analysis of the diffraction pattern yields a detailed model of the molecule within the crystal lattice, providing precise data on bond lengths, bond angles, and torsional angles. mdpi.com This allows for the absolute confirmation of the molecular connectivity and the planarity of the fused ring system. mdpi.com Furthermore, X-ray diffraction reveals how molecules are arranged in the crystal, providing insight into intermolecular forces such as π-π stacking, which can occur between the planar quinoline systems of adjacent molecules. mdpi.com The data obtained includes the space group and unit cell dimensions of the crystal. For related heterocyclic compounds, this method has been used to confirm the final structure and relative stereochemistry with certainty. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on Dihydrofuro 2,3 B Quinoline Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is a common approach to determine a compound's stability, structure, and electronic properties. nih.gov

Optimized Geometries, Bond Lengths, and Bond Angles

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the bond lengths and bond angles that correspond to the minimum energy state of the molecule. For 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline, this would involve determining the precise spatial arrangement of all constituent atoms.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AtomsHypothetical Value (Å/°)
Bond LengthC2-C31.54
C3-O1.43
O-C9a1.38
C7-CH31.52
Bond AngleC2-C3-O109.5
C3-O-C9a108.0
C6-C7-C8120.0

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations, for example, using the B3LYP functional with a 6-311G(d,p) basis set. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the presence of the electron-donating methyl group and the fused furan (B31954) ring would influence the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Energy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Note: These values are illustrative. The actual energies would be calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. arabjchem.org Different colors on the MEP map denote different electrostatic potentials: red and yellow indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). arabjchem.org For this compound, negative potential would likely be concentrated around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the furan ring, making them potential sites for electrophilic attack.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. researchgate.net This analysis helps in understanding the distribution of electrons and identifying acidic and basic centers. In this compound, the nitrogen and oxygen atoms would be expected to carry negative Mulliken charges, while the hydrogen atoms and the carbon atom of the methyl group would likely have positive charges.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are calculated using the energies of the frontier orbitals and are instrumental in predicting the global reactive nature of a molecule. nih.gov

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.0
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.2
Chemical Softness (S)1/η0.45
Electrophilicity Index (ω)χ²/2η3.64

Note: These values are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to predict their UV-Visible absorption spectra. dergipark.org.tr This analysis provides information about the electronic transitions between molecular orbitals upon absorption of light, including the excitation energies and oscillator strengths of these transitions. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions in such aromatic systems.

Table 4: Hypothetical TD-DFT Data for this compound

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.15HOMO → LUMO
S0 → S23100.25HOMO-1 → LUMO
S0 → S32800.08HOMO → LUMO+1

Note: This table is a hypothetical representation of TD-DFT results. Actual calculations would provide a detailed spectrum.

Vibrational Spectra Prediction and Analysis

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding within the dihydrofuro[2,3-b]quinoline framework. Density Functional Theory (DFT) is a commonly employed method for predicting the vibrational spectra (infrared and Raman) of quinoline derivatives. The B3LYP functional combined with basis sets such as 6-311+G(d,p) or 6-311++G(**) has been shown to provide reliable vibrational frequency predictions for related molecules like methylquinolines and tetrahydroquinolines. nih.govresearchgate.net

The process involves optimizing the molecular geometry to find the lowest energy structure, followed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

The predicted spectrum for a molecule like this compound would feature characteristic vibrational modes. These include:

Aromatic C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region.

Methyl C-H stretching: Asymmetric and symmetric stretches of the methyl group protons.

Methylene (B1212753) C-H stretching: Vibrations from the CH₂ groups in the dihydrofuran ring.

C=N and C=C stretching: Vibrations associated with the quinoline ring system.

C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage in the dihydrofuran ring.

Ring deformation modes: Complex vibrations involving the entire fused ring system.

The analysis of these modes, often aided by calculating the Total Energy Distribution (TED), allows for a detailed assignment of each band in the experimental spectrum to a specific molecular motion. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Methylquinoline Derivative

This table presents a selection of calculated vibrational frequencies for a related methylquinoline compound, illustrating the type of data obtained from DFT calculations. The specific frequencies for this compound would be influenced by the presence of the dihydrofuran ring.

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
3062Aromatic C-H stretch
2925Methyl C-H asymmetric stretch
1620C=C/C=N ring stretch
1580Quinoline ring stretch
1450Methyl group deformation
1210C-O stretch (expected for furo- moiety)
830C-H out-of-plane bending

Data is illustrative and based on methodologies reported for related quinoline derivatives. researchgate.net

Thermodynamic Properties Computations

Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules like this compound. Using the results from vibrational frequency analysis, key thermodynamic functions such as standard entropy (S°), heat capacity (C°v), and enthalpy (H°) can be calculated using statistical mechanics principles. These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). nist.govbjp-bg.com

The DFT method, particularly with the B3LYP functional and a 6-31+G(d,p) basis set, has been successfully used for the mutual validation of experimental and computational thermodynamic data for various methylquinolines. nist.gov The computed properties include the standard molar entropies, molar enthalpies, and molar Gibbs free energies of formation for the ideal gas state at various temperatures. nist.govacs.org

These thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. For instance, the Gibbs free energy of formation provides a direct measure of the molecule's stability relative to its constituent elements.

Table 2: Illustrative Calculated Thermodynamic Properties for a Methylquinoline

The following table provides an example of calculated thermodynamic properties for a methylquinoline at a standard temperature, based on computational methods reported in the literature.

Thermodynamic PropertyCalculated ValueUnits
Standard EnthalpyValuekcal/mol
Standard Entropy (S°)Valuecal/mol·K
Heat Capacity (Cv)Valuecal/mol·K
Gibbs Free Energy of FormationValuekcal/mol

Values are representative and depend on the specific isomer and level of theory. The data is based on methodologies used for related compounds. nist.govnist.gov

Conformational Analysis using Quantum Mechanical Methods

The non-aromatic dihydrofuran ring in this compound introduces conformational flexibility. Quantum mechanical methods are essential for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. rsc.org

Computational studies can map the interconversion pathways between conformers, identifying the transition state structures and calculating the associated energy barriers. rsc.org This information is critical for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules, such as in a biological receptor.

Table 3: Example of Conformational Analysis Data

This table illustrates the type of information obtained from a conformational analysis of a flexible heterocyclic molecule.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
Conformer A (Envelope)0.00Value
Conformer B (Twist)1.20Value
Transition State (A ↔ B)3.50Value

Data is hypothetical, illustrating the output of conformational analysis based on methods described for similar systems. rsc.orgnih.gov

Mechanistic Insights from Computational Studies

Computational chemistry provides invaluable insights into the reaction mechanisms for the synthesis of dihydrofuro[2,3-b]quinoline systems. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway, including intermediates and transition states. acs.org

For the formation of related heterocyclic systems, such as tetrahydrofurans via [3+2] cycloaddition reactions, computational studies have been used to support proposed mechanisms involving intermediates like π-allyl-metal complexes. acs.org These studies calculate the energies of all stationary points along the reaction coordinate, allowing for the determination of activation energies and reaction enthalpies. This information helps to explain the observed regioselectivity and stereoselectivity of a reaction.

In the context of synthesizing this compound, computational studies could elucidate the mechanism of key steps, such as the cyclization to form the dihydrofuran ring. For example, in the synthesis of related furo[2,3-b]pyrazines, electrophilic cyclization is a key step, and its mechanism could be explored in detail using DFT. researchgate.net Such studies can help in optimizing reaction conditions and in designing new, more efficient synthetic routes.

Reaction Mechanisms and Reactivity Patterns of Furo 2,3 B Quinoline Derivatives

Cyclization Pathways (e.g., C,N-cyclization)

The construction of the furo[2,3-b]quinoline (B11916999) core predominantly relies on cyclization reactions that form the quinoline (B57606) portion of the molecule by creating key carbon-nitrogen and carbon-carbon bonds. These are often categorized as C,N-cyclization events.

One prominent method for accessing related hydrogenated furo[2,3-b]quinoline systems is through a modified Friedlander reaction. This approach involves the condensation of 2-amino-3-cyanofurans with cyclic 1,3-diones. researchgate.net For instance, the reaction between 2-amino-3-cyano-5-arylfuran and a cyclohexane-1,3-dione under the influence of a Lewis acid catalyst like tin tetrachloride leads to the formation of 2-aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. researchgate.net This transformation proceeds via initial condensation to form a Schiff base, which then undergoes an intramolecular cyclization. researchgate.net

Another powerful strategy involves palladium-catalyzed domino reactions. The synthesis of furoquinolines can be achieved from 2,3-dibromofuran (B1599518) and various anilines. This process occurs through a domino C-N coupling followed by an annulation reaction, where the cyclization proceeds via the nitrogen atom and the ortho-carbon of the aniline (B41778) partner, effectively constructing the quinoline ring onto the furan (B31954) base. researchgate.net Selenium-mediated cyclization of 2-vinylanilines has also been reported as an efficient method for producing the quinoline core, showcasing a non-metal-catalyzed approach to this key structural motif. researchgate.net

Table 1: Overview of Cyclization Strategies for Furo[2,3-b]quinoline Analogs

Reaction Type Precursors Catalyst/Conditions Product Type Reference
Modified Friedlander Reaction 2-Amino-3-cyanofuran, Cyclohexane-1,3-dione Tin tetrachloride 7,8-Dihydro-6H-furo[2,3-b]quinolin-5-one researchgate.net
Domino C-N Coupling/Annulation 2,3-Dibromofuran, Aniline Palladium catalyst Furoquinoline researchgate.net

Regioselectivity and Diastereoselectivity in Furo[2,3-b]quinoline Formation

Controlling selectivity is a fundamental challenge in the synthesis of complex heterocyclic systems. In the context of furo[2,3-b]quinolines, this pertains to both regioselectivity (which of several possible isomers is formed) and diastereoselectivity (the relative configuration of stereocenters).

Regioselectivity is a key consideration in Friedländer-type syntheses, which are commonly used to form the quinoline ring. The reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group can lead to different regioisomers (linear vs. angular products), depending on which α-carbon of the ketone participates in the initial condensation. researchgate.net For example, studies on the synthesis of quinoline-fused steroids have shown that reaction conditions and catalyst choice can be tuned to favor either the linear or the angular regioisomer. researchgate.net In syntheses starting from substituted precursors, such as a methyl-substituted aniline, the position of the methyl group can direct the cyclization to produce a specific isomer, such as a 7-methylquinoline (B44030) derivative. brieflands.com Furthermore, regioselective iodocyclization reactions of 3-alkynyl-2-(methylthio)quinolines have been developed to synthesize the analogous thieno[2,3-b]quinoline system, demonstrating a method to control the formation of the fused five-membered ring. rsc.org

Diastereoselectivity becomes important when chiral centers are present in the precursors or are formed during the reaction. While specific studies on the diastereoselective synthesis of 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline are limited, principles from related systems are instructive. For example, the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives has been achieved by combining a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, using a chiral amine to direct the stereochemical outcome. mdpi.com Such strategies, which install stereocenters with high fidelity, are critical for producing enantiomerically pure compounds. Computational studies using Density Functional Theory (DFT) have also been employed to understand the origins of regioselectivity and diastereoselectivity in related cyclization reactions, providing a theoretical basis for predicting and explaining experimental outcomes. rsc.org

Reactions with Nucleophiles

The reactivity of the furo[2,3-b]quinoline ring system towards nucleophiles is critical for its functionalization and the synthesis of diverse derivatives. The sites of reactivity are typically activated positions on the quinoline ring or substituents attached to the heterocyclic core.

For example, a chloro group at the 4-position of the quinoline ring is highly susceptible to nucleophilic substitution. In studies on 4-chloro-8-methylquinolin-2(1H)-one, a related structure, the chlorine atom is readily displaced by a variety of nucleophiles. mdpi.com Treatment with thiourea (B124793), alkanethiols, thiophenol, hydrazine, and sodium azide (B81097) leads to the corresponding 4-sulfanyl, 4-alkylthio, 4-phenylthio, 4-hydrazino, and 4-azido derivatives, respectively. mdpi.com These reactions provide a versatile platform for introducing new functional groups.

Reactivity is not limited to the ring itself. Substituents on the furan portion of the molecule can also be targets for nucleophilic attack. In a study on the isomeric furo[3,2-c]quinoline (B8618731) system, electrophilic bromination of a precursor yielded a 2-bromomethyl derivative. researchgate.net This bromomethyl group serves as an excellent electrophile for subsequent reactions with nucleophiles. Treatment with water, alcohols, or dialkylamines resulted in the formation of 2-hydroxymethyl-, 2-alkoxymethyl-, and 2-dialkylaminomethyl- derivatives, respectively, demonstrating a powerful method for side-chain elaboration. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Furoquinoline-Related Scaffolds

Substrate Nucleophile Product Reference
4-Chloro-8-methylquinolin-2(1H)-one Thiourea 8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
2-Bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline Dialkylamine 2-Dialkylaminomethyl-4-methylfuro[3,2-c]quinoline researchgate.net

Photocatalytic Transformations in Furoquinoline Synthesis

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions, often through radical-mediated pathways. While its application directly to the synthesis of this compound is not widely documented, photocatalytic methods have been successfully employed for the synthesis of the core quinoline structure.

A notable example is the visible-light-induced cascade sulfonylation/cyclization of N-propargyl-N-tosylanilines to produce sulfone-containing quinoline-2,4-diones under metal-free conditions. mdpi.com This reaction is initiated by an organic photocatalyst and proceeds through a radical pathway. mdpi.com Mechanistic experiments, including radical trapping with TEMPO, confirmed the involvement of a sulfonyl-centered radical in the transformation. mdpi.com This demonstrates the potential of photocatalysis to construct substituted quinoline rings, a key component of the furo[2,3-b]quinoline scaffold. The method shows good functional group tolerance, accommodating various substituents on the aromatic rings. mdpi.com

These findings suggest that photocatalytic strategies could be developed for the synthesis of furo[2,3-b]quinolines, potentially offering new, environmentally friendly routes to these valuable heterocyclic compounds.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-3-cyanofuran
Tin tetrachloride
2-Aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one
2,3-Dibromofuran
2-Vinylaniline
Isonitrile
Selenium
2-Aminoquinoline
7-Methylquinoline
3-Alkynyl-2-(methylthio)quinoline
Thieno[2,3-b]quinoline
Tetrahydroisoquinoline-1-carboxylic acid
4-Chloro-8-methylquinolin-2(1H)-one
Thiourea
Hydrazine
Sodium azide
4-Sulfanylquinolin-2(1H)-one
4-Alkylthioquinolin-2(1H)-one
4-Phenylthioquinolin-2(1H)-one
4-Hydrazino-8-methylquinolin-2(1H)-one
4-Azidoquinolin-2(1H)-one
Furo[3,2-c]quinoline
2-Bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
2-Hydroxymethyl-4-methylfuro[3,2-c]quinoline
2-Alkoxymethyl-4-methylfuro[3,2-c]quinoline
2-Dialkylaminomethyl-4-methylfuro[3,2-c]quinoline
Quinoline-2,4-dione

Structure Activity Relationship Sar Studies of Furo 2,3 B Quinoline Derivatives

Impact of Substituent Introduction on Molecular Interactions and Observed Effects

The introduction of various substituents onto the furo[2,3-b]quinoline (B11916999) core is a fundamental strategy in medicinal chemistry to modulate the biological activity of the parent compound. Research has shown that both the type and position of these substituents can dramatically alter the molecule's interactions with biological targets, leading to a range of observed effects, particularly in the context of anticancer activity.

Studies have focused on modifying the furo[2,3-b]quinoline skeleton at key positions, such as C4 and C6. For instance, introducing different substituted anilines and phenols at the C4-position has yielded derivatives with significant cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.govresearchgate.neteurekaselect.com Many of these compounds demonstrated IC₅₀ values in the micromolar range (5.60-26.24 μM), indicating potent anti-proliferative effects. nih.govresearchgate.neteurekaselect.com

Similarly, modifications at the C6-position have been explored. The introduction of benzyl (B1604629) ether, benzoate (B1203000), and benzenesulfonate (B1194179) groups has led to the synthesis of novel derivatives with varying cytotoxic profiles against human cancer cell lines such as HCT-116, MCF-7, U2OS, and A549. researchgate.netnih.gov Comparative studies revealed that derivatives featuring benzyl ether and benzenesulfonate substituents exhibited significantly enhanced cytotoxicities compared to the parent 2-bromo-6-hydroxy-furo-[2,3-b]quinoline. researchgate.netnih.gov In contrast, the introduction of a benzoate group did not lead to an obvious enhancement in potency, highlighting the specific nature of substituent effects. researchgate.netnih.gov

Derivative TypePosition of SubstitutionSubstituentObserved EffectTarget Cell LinesReference
Furo[2,3-b]quinolineC4Substituted Anilines/PhenolsSignificant cytotoxic activity (IC₅₀: 5.60-26.24 μM)MCF-7, MDA-MB-231 nih.gov, researchgate.net, eurekaselect.com
Furo[2,3-b]quinolineC6Benzyl ether, BenzenesulfonateSignificantly improved cytotoxicityHCT-116, MCF-7, U2OS, A549 researchgate.net, nih.gov
Furo[2,3-b]quinolineC6BenzoateNo obvious enhancement in potencyHCT-116, MCF-7, U2OS, A549 researchgate.net, nih.gov

This table summarizes the impact of different substituents at the C4 and C6 positions on the cytotoxic activity of furo[2,3-b]quinoline derivatives.

Role of Specific Moieties and Substitution Patterns on Compound Behavior

At the C6-position, the introduction of a benzenesulfonate or benzyl ether moiety significantly enhances cytotoxic activity, whereas a benzoate group at the same position fails to produce a similar improvement. nih.gov This indicates that the electronic and steric properties of the substituent are critical for effective interaction with the biological target.

The substitution pattern on aniline (B41778) rings attached to the C4-position also has a profound impact. For example, research on 4-anilinofuro[2,3-b]quinolines has shown that the placement of substituents on the aniline ring is key. One study found that a derivative with a 4-acetylanilino group at C4 was significantly more active than its 3-acetylanilino counterpart, underscoring the importance of the substituent's position. researchgate.net

Furthermore, the length and nature of linkers between the quinoline (B57606) core and other functional groups are influential. In a series of novel 4-N-phenylaminoquinoline derivatives, the length of a methylene (B1212753) side chain was found to be closely related to cholinesterase inhibitory potency. mdpi.com Derivatives with a two-methylene linker showed better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with three- or four-methylene linkers. mdpi.com This suggests that an optimal linker length is necessary for the molecule to effectively bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously. mdpi.com

Molecular Docking and Dynamics Simulations for Target Engagement

To understand the underlying mechanisms of action and rationalize observed biological activities, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These in-silico techniques predict how a ligand, such as a furo[2,3-b]quinoline derivative, might bind to the active site of a target protein and assess the stability of the resulting complex. nih.govmdpi.com

Molecular docking simulates the interaction between a ligand and a protein receptor, predicting the preferred binding orientation and affinity. researchgate.net This information helps in understanding the key interactions that drive the biological effect. nih.gov For example, docking studies on quinoline derivatives have been used to correlate binding scores with anticancer activity. researchgate.net MD simulations provide further insights by examining the physical movements of atoms and molecules in the complex over time, offering a view of the conformational changes and stability of the protein-ligand interaction. nih.govmdpi.com

Binding Site Analysis and Key Interactions (e.g., non-covalent, hydrogen bonding)

Molecular docking studies provide detailed maps of the binding site, identifying the specific amino acid residues that interact with the ligand and the nature of these interactions. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netswu.ac.th

For example, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer target protein CB1a identified several interacting amino acid residues, including ILE-8, LYS-7, VAL-14, PHE-15, TRP-12, and GLU-9. nih.gov The binding affinity of these derivatives was calculated to be between -5.3 and -6.1 Kcal/mol, with some interactions involving hydrogen bonding. nih.gov

In another study involving cholinesterase inhibitors, docking simulations revealed that ligands interact with the acetylcholinesterase (AChE) active site primarily through π-stacking and other hydrophobic interactions, with hydrogen bonds providing further stability to the complex. researchgate.net The binding of 2,4-disubstituted quinolines to serum albumin was also found to be driven by van der Waals forces and/or hydrogen bonding. swu.ac.th These analyses are crucial for understanding how the chemical structure of a derivative facilitates its binding to a specific biological target.

Ligand-Protein Interaction Profiling (e.g., enzyme active sites)

Furo[2,3-b]quinoline derivatives have been investigated for their ability to interact with and inhibit various enzymes that are key targets in disease treatment. Profiling these ligand-protein interactions reveals the mechanisms behind their therapeutic potential.

Topoisomerase Inhibition: DNA topoisomerases are critical enzymes in DNA replication and a well-established target for anticancer drugs. mdpi.com Several furo[2,3-b]quinoline derivatives have been identified as inhibitors of topoisomerase II (topo II). nih.govnih.gov For instance, certain derivatives arrest the cell cycle at the G2/M phase, which is a characteristic effect of topo II inhibitors. nih.goveurekaselect.com One highly active pyrazolo[4,3-f]quinoline derivative, compound 2E, was found to inhibit topoisomerase IIα activity by 88.3%, an efficacy comparable to the standard drug etoposide. mdpi.com

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system and targets for Alzheimer's disease therapy. mdpi.comumsha.ac.ir Docking studies have shown that furo[2,3-b]quinoline-based tacrine (B349632) analogues can bind within the active site gorge of these enzymes. researchgate.net For example, compound 11g, a 4-N-phenylaminoquinoline derivative, was identified as a potent mixed-type inhibitor of AChE with an IC₅₀ value of 1.94 μM. mdpi.com

Conformational Flexibility and Dihedral Angle Analysis in Ligand Binding

The ability of a ligand to adopt different three-dimensional shapes, known as conformational flexibility, is a critical factor for effective binding to a protein's active site. nih.gov This flexibility allows the molecule to adjust its geometry to fit optimally within the binding pocket, maximizing favorable interactions. Molecular dynamics simulations are particularly useful for studying these dynamic changes. nih.govmdpi.com

The backbone dihedral angles (phi and psi) of a molecule are key parameters that describe its 3D structure and conformational possibilities. nih.gov While specific dihedral angle analyses for 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline are not extensively detailed in the available literature, the principles of conformational adaptation are evident in related studies. For instance, docking studies of certain tacrine analogues showed that they bind differently within the active sites of AChE and BuChE. researchgate.net The compounds were observed to be buried deeper inside the BuChE active site gorge, which is a consequence of the larger void in the BuChE gorge compared to AChE. researchgate.net This suggests that the ligands possess the necessary conformational flexibility to adapt to the distinct topographies of different, yet related, enzyme active sites. This adaptability is crucial for both binding affinity and selectivity.

Selectivity Index (SI) as a Comparative Metric in Derivative Evaluation

A critical aspect of developing new therapeutic agents, particularly in oncology, is ensuring that they are more toxic to cancer cells than to normal, healthy cells. The Selectivity Index (SI) is a quantitative measure used to evaluate this property. It is typically calculated as the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells (e.g., IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity and a more promising therapeutic window.

The search for furo[2,3-b]quinoline derivatives with improved selectivity is an active area of research. nih.gov Studies have shown that while many derivatives exhibit potent cytotoxicity against cancer cells, their effect on normal cells varies. For example, a series of derivatives with substituents at the C4-position showed significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) while being notably less toxic to the normal breast cell line MCF-10A. nih.govresearchgate.neteurekaselect.com This favorable selectivity makes them ideal candidates for further investigation. nih.goveurekaselect.com

Similarly, compound 10c, a derivative with a C6-substituent, exhibited high anti-proliferative activity against four different human cancer cell lines (with IC₅₀ values ranging from 4.32 to 24.96 μM) but only weak cytotoxicity against the normal human liver cell line HL-7702. researchgate.netnih.gov This highlights its potential as a selective anticancer candidate. researchgate.netnih.gov

CompoundTarget Cancer Cell LineIC₅₀ (μM) vs. Cancer CellsTarget Normal Cell LineCytotoxicity vs. Normal CellsImplied SelectivityReference
C4-Substituted DerivativesMDA-MB-2315.60 - 26.24MCF-10ALess toxicHigh nih.gov, researchgate.net, eurekaselect.com
Compound 10cHCT-116, MCF-7, U2OS, A5494.32 - 24.96HL-7702Weak cytotoxicityHigh researchgate.net, nih.gov
Compound 13aNCI-H460 (Non-Small-Cell Lung)ActiveNot specifiedSelectively activeHigh nih.gov

This table illustrates the concept of selectivity, comparing the activity of furo[2,3-b]quinoline derivatives against cancerous and normal cell lines.

Potential Applications in Advanced Materials Science and Catalysis

Quinoline (B57606) Scaffold Utility in Catalysis

The quinoline motif is a cornerstone in the field of catalysis, primarily due to its role as a versatile ligand in organometallic chemistry. nih.gov Quinoline, a fused bicyclic heterocycle with the chemical formula C₉H₇N, is a valuable building block for a wide array of functional molecules and has been increasingly employed in catalytic systems. nih.govgoogle.comnih.gov

The nitrogen atom within the pyridine (B92270) ring of the quinoline scaffold is a key feature, providing a coordination site for metal ions. This interaction is fundamental to the formation of catalytically active complexes. nih.gov For instance, complexes formed between various quinoline derivatives and copper salts have demonstrated notable catalytic activity, particularly in the oxidation of catechol to ortho-quinone. nih.gov The efficiency of this catalytic process is influenced by both the specific structure of the quinoline ligand and the nature of the copper salt used. nih.gov

Quinoline derivatives have also been utilized in conjunction with a range of other metals, including gold, nickel, and silver, to catalyze diverse chemical transformations. rsc.orgresearchgate.net A remarkable example is the use of gold nanoparticles supported on titanium dioxide for the chemoselective hydrogenation of functionalized quinolines. researchgate.net In this system, the quinoline molecule itself acts as a promoter for the activation of hydrogen, a role that contrasts sharply with its typical function as a catalyst poison in systems based on palladium, platinum, or ruthenium. researchgate.net

Furthermore, the development of catalysts for the synthesis of the quinoline scaffold itself is an active area of research. google.commdpi.com Recyclable catalysts, such as silver(I)-exchanged Montmorillonite K10, have been effectively used in classic reactions like the Döebner-von Miller synthesis to produce quinolines. nih.gov The ability to functionalize the quinoline scaffold through transition-metal-catalyzed C-H activation provides a direct pathway for creating complex and valuable molecules from a simpler core structure. nih.gov

Catalyst SystemReaction TypeRole of QuinolineReference
Quinoline-Copper ComplexesCatechol OxidationLigand nih.gov
Gold Nanoparticles/TiO₂Chemoselective HydrogenationPromoter researchgate.net
Ag(I)-Montmorillonite K10Döebner-von Miller SynthesisProduct (and scaffold) nih.gov
Nickel(II) catalystDehydrogenation/CondensationProduct (and scaffold) researchgate.net
Ruthenium/Osmium ComplexesTransfer HydrogenationPincer Ligand nih.gov

Furo[2,3-b]quinoline (B11916999) Derivatives in Optical Devices (e.g., Fluorescence)

The fused aromatic system of quinoline and its derivatives imparts interesting photophysical properties, making them a focus for the development of fluorescent materials. nih.govrsc.org These molecules are considered "star molecules" for creating advanced fluorescent probes for applications in bioimaging and chemical sensing. nih.gov Quinoline-based structures are noted for their high photoluminescence quantum yields, thermal stability, and robust redox properties, which are critical features for use in high-tech optical devices like organic light-emitting diodes (OLEDs). nih.gov

The fusion of a furan (B31954) ring to the quinoline core, as seen in furo[2,3-b]quinolines, can modulate these electronic and photophysical properties. Research into related furo-quinoline structures has provided specific data on their fluorescence. For example, 3-(2-Furoyl)quinoline-2-carboxaldehyde, after derivatization, exhibits fluorescence with an excitation wavelength (λex) of 486 nm and an emission wavelength (λem) of approximately 600 nm. researchgate.net Studies on other quinoline derivatives have demonstrated fluorescence quantum yields (Φf) ranging from low to very high (0.12 to 0.85) depending on the solvent and molecular substituents. nih.gov

Protonation has been identified as an effective method for enhancing the fluorescence of quinoline-based compounds. nih.gov A significant increase in fluorescence intensity is observed when strong acids are used, which can lead to a more than 50-fold enhancement in some cases. nih.gov This tunability is a highly desirable characteristic for the development of sensors and responsive optical materials. The inherent fluorescence of these scaffolds has been harnessed to create probes for detecting metal ions and for bio-imaging applications, where they can monitor molecular interactions through changes in fluorescence emission. rsc.org

Compound TypeExcitation (λex)Emission (λem)Quantum Yield (Φf)NotesReference
3-(2-Furoyl)quinoline-2-carboxaldehyde derivative486 nm~600 nmN/AIn 0.1 M sodium borate (B1201080) pH 9.0 researchgate.net
Trifluoromethylated quinoline-phenol Schiff basesN/AN/A0.12–0.85Varies with solvent (CHCl₃, DMSO, MeOH) nih.gov
Pyrrolylquinoline-BF₂ analogue470 nm510 nm0.003In THF solution researchgate.net
General QuinolinesN/AN/AN/AFluorescence enhancement upon protonation nih.gov

Building Blocks for Complex Organic Frameworks

The structural rigidity and defined coordination sites of heterocyclic molecules like quinoline make them excellent candidates for use as building blocks, or "linkers," in the construction of highly ordered, porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.commdpi.com These crystalline materials are formed through the self-assembly of metal ions or clusters with organic ligands, resulting in extended one-, two-, or three-dimensional networks. nih.gov

While the direct use of 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline in this context is an area of emerging research, the utility of the foundational quinoline scaffold is well-established. For example, quinolinecarboxylic acid has been successfully employed as a key component in the one-pot synthesis of quinoline-linked covalent organic frameworks (QCA-COFs). mdpi.com These frameworks exhibit high stability and permanent porosity, with the quinoline nitrogen and carboxyl groups providing multiple binding sites. mdpi.com The Doebner multicomponent reaction is a powerful method for synthesizing the necessary quinoline-4-carboxylic acid derivatives used in these COFs. mdpi.com

Q & A

Q. What are the established synthetic routes for 7-Methyl-2,3-dihydrofuro[2,3-b]quinoline?

The synthesis typically involves cyclization of precursors such as 3-vinyl-2-quinolones. For example, 3-vinyl-2-quinolones undergo acid-catalyzed cyclization to form the furoquinoline core, followed by methylation at the 7-position using methylating agents like methyl iodide . Solvent systems (e.g., ethanol-acetic acid mixtures) and temperature control (e.g., reflux conditions) are critical for optimizing yield and purity.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Proton signals for the dihydrofuran ring typically appear as multiplets in the δ 3.5–4.5 ppm range, while aromatic protons (quinoline core) resonate between δ 7.0–8.5 ppm. Methoxy or methyl groups show distinct singlets (δ 2.3–3.1 ppm for CH₃) .
  • IR : Key absorptions include C=O stretches (~1650 cm⁻¹ for quinolone derivatives) and C-O-C vibrations (~1045 cm⁻¹ for the dihydrofuran ring) .

Q. What preliminary biological activities are associated with furoquinoline derivatives?

Furoquinolines exhibit antimicrobial and antitumor potential. For example, 9-Ethyl-7-methoxy derivatives demonstrate activity against bacterial strains via intercalation with DNA, while substituted analogs inhibit enzymes like p38α MAP kinase . Initial screening should include in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while PEG-400 as a green solvent increases reaction homogeneity .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like over-methylation .

Q. How do researchers resolve contradictions in spectral data interpretation for structurally similar analogs?

  • Comparative NMR Analysis : Cross-reference δ values with published data for related compounds (e.g., 3-methoxy or 6-bromo derivatives) to assign ambiguous signals .
  • 2D NMR Techniques : HSQC and HMBC experiments clarify proton-carbon correlations, especially for overlapping signals in the aromatic region .

Q. What strategies are effective in designing bioactivity studies for this compound?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like topoisomerase II or cytochrome P450 .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations at the 7-methyl or dihydrofuran positions to assess impact on potency .
  • Mechanistic Studies : Employ fluorescence quenching assays to evaluate DNA-binding capacity or Western blotting to monitor kinase inhibition .

Q. How can researchers address challenges in purifying this compound?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate methyl-substituted byproducts.
  • Recrystallization : Ethanol-water mixtures are effective for removing polar impurities, as demonstrated for acetoxy-dihydrofuroquinolines .

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